molecular formula C6H4FNO2 B3224149 3-Fluoro-5-hydroxypicolinaldehyde CAS No. 1227515-00-5

3-Fluoro-5-hydroxypicolinaldehyde

Cat. No.: B3224149
CAS No.: 1227515-00-5
M. Wt: 141.10 g/mol
InChI Key: OCVRPSROKULOJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-5-hydroxypicolinaldehyde: is a fluorinated organic compound with the molecular formula C6H4FNO2 This compound is part of the picolinaldehyde family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Fluoro-5-hydroxypicolinaldehyde typically involves the introduction of a fluorine atom into the picolinaldehyde structure. One common method is the fluorination of 5-hydroxypicolinaldehyde using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods:

Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, enzymatic methods using fluorinase enzymes have been explored for the selective introduction of fluorine atoms into organic molecules, offering a greener alternative to traditional chemical methods .

Chemical Reactions Analysis

Types of Reactions:

3-Fluoro-5-hydroxypicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed:

    Oxidation: 3-Fluoro-5-hydroxybenzoic acid or 3-Fluoro-5-hydroxyacetophenone.

    Reduction: 3-Fluoro-5-hydroxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

3-Fluoro-5-hydroxypicolinaldehyde is used as a building block in the synthesis of more complex fluorinated compounds.

Biology:

In biological research, this compound is used to study the effects of fluorine substitution on biological activity. It serves as a model compound to investigate the interactions of fluorinated molecules with biological targets, such as enzymes and receptors .

Medicine:

Fluorinated compounds are known for their improved pharmacokinetic properties, and this compound can be used to design new drugs with enhanced efficacy and reduced side effects .

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, agrochemicals, and advanced materials .

Mechanism of Action

The mechanism of action of 3-Fluoro-5-hydroxypicolinaldehyde involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with biological molecules. This can lead to increased binding affinity and specificity for target proteins, such as enzymes and receptors. The hydroxyl and aldehyde groups also play a role in the compound’s reactivity and interactions with biological systems .

Comparison with Similar Compounds

    3-Fluoropyridine: A fluorinated pyridine derivative with similar chemical properties but lacking the hydroxyl and aldehyde groups.

    5-Hydroxypicolinaldehyde: A non-fluorinated analog with similar reactivity but different biological activity.

    3-Fluoro-4-hydroxypicolinaldehyde: A positional isomer with the hydroxyl group at a different position on the ring.

Uniqueness:

3-Fluoro-5-hydroxypicolinaldehyde is unique due to the presence of both a fluorine atom and hydroxyl group on the picolinaldehyde structure. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-fluoro-5-hydroxypyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO2/c7-5-1-4(10)2-8-6(5)3-9/h1-3,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVRPSROKULOJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801261841
Record name 3-Fluoro-5-hydroxy-2-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801261841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227515-00-5
Record name 3-Fluoro-5-hydroxy-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227515-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-5-hydroxy-2-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801261841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-5-hydroxypicolinaldehyde
Reactant of Route 2
3-Fluoro-5-hydroxypicolinaldehyde
Reactant of Route 3
3-Fluoro-5-hydroxypicolinaldehyde
Reactant of Route 4
3-Fluoro-5-hydroxypicolinaldehyde
Reactant of Route 5
3-Fluoro-5-hydroxypicolinaldehyde
Reactant of Route 6
3-Fluoro-5-hydroxypicolinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.